molecular formula C7H8N4 B2411264 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1443278-78-1

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B2411264
CAS No.: 1443278-78-1
M. Wt: 148.169
InChI Key: UYZJROYGVQACCT-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the CAS Number: 1443278-78-1. It has a molecular weight of 148.17 . This compound is a powder and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, involves the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine and its derivatives have been studied for their synthesis methods and structural properties. For instance, the crystal structure of a derivative compound was analyzed, showing its potential for anticancer activity (Lu Jiu-fu et al., 2015).

Anticancer and Antimicrobial Applications

  • Several derivatives of this compound have shown promising results in anticancer and antimicrobial research. Compounds containing this structure have been synthesized and tested for their biological activities, indicating potential as therapeutics (S. Riyadh, 2011).

Pharmaceutical Interest for Antitrypanosomal Activity

  • Some pyrazolo[1,5-a]pyrimidine compounds are of pharmaceutical interest due to their antitrypanosomal properties. These compounds have shown beneficial properties as antimetabolites in purine biochemical reactions, indicating their potential use in treating diseases caused by trypanosomes (Nadia A. Abdelriheem et al., 2017).

Phosphodiesterase Inhibitory Activity

  • Research on this compound derivatives has shown their capability as specific inhibitors of cGMP specific phosphodiesterase, indicating potential for the development of drugs targeting cardiovascular diseases (B. Dumaitre and N. Dodic, 1996).

Chemical Synthesis and Diverse Applications

  • The compound has been involved in various chemical synthesis processes, producing a range of derivatives with potential applications in diverse biological activities. For example, its use in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for potential PET ligand development (J. Kumar et al., 2003).

Biological and Medicinal Chemistry Research

  • This compound and its analogs have been a focus in biological and medicinal chemistry, particularly in the synthesis of compounds with potential medicinal properties, such as cognitive impairment treatments (Peng Li et al., 2016).

Safety and Hazards

The safety information for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . Future research may focus on further exploring these properties and potential applications.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJROYGVQACCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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